(2-Iodo-4-nitrophenyl)methanol

Vue d'ensemble

Description

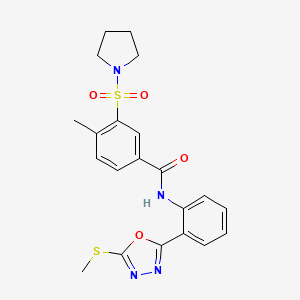

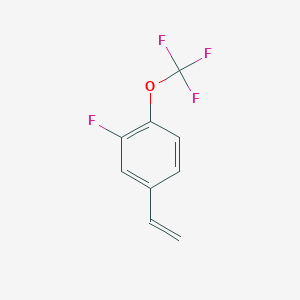

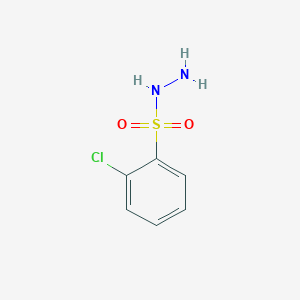

“(2-Iodo-4-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6INO3 . It has a molecular weight of 279.03 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “(2-Iodo-4-nitrophenyl)methanol” consists of an iodine atom and a nitro group attached to a phenyl ring, with a methanol group also attached to the phenyl ring .Physical And Chemical Properties Analysis

“(2-Iodo-4-nitrophenyl)methanol” is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Applications De Recherche Scientifique

Green Chemistry in Oxidation Reactions

- Hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketones showcases a dual recycling strategy for hypervalent iodine reagents, offering a greener approach to organic synthesis (Dohi et al., 2012).

Solvatochromic Switches and Probes

- Nitro-substituted phenolates demonstrate solvatochromism, used as switches and probes for investigating solvent mixtures, hinting at applications in sensing and solvent polarity studies (Nandi et al., 2012).

Catalysis and Isomerization

- Dinuclear Zn(II) complexes promote cleavage and isomerization of alkyl phosphates, revealing potential in catalytic processes and organic transformation mechanisms (Tsang et al., 2009).

Photorelease Mechanisms

- The study of 2-nitrobenzyl compounds in photorelease mechanisms for controlled release of small molecules, offering applications in photoresponsive materials and drug delivery systems (Il'ichev et al., 2004).

Methanol as a Hydrogen Source

- Innovative use of methanol as both a C1 synthon and H2 source for N-methylation of amines and transfer hydrogenation of nitroarenes, demonstrating its role in sustainable chemical synthesis (Sarki et al., 2021).

Methanol in Catalysis and Energy

- Methanol's role in fuel cells and as a green fuel alternative is explored through studies on methanol oxidation and its use in producing high-performance catalysts for energy applications (Niu et al., 2016).

Lipid Dynamics and Solvent Effects

- Methanol's impact on lipid dynamics and flip-flop kinetics in biological membranes, with implications for drug delivery and membrane protein studies (Nguyen et al., 2019).

Safety And Hazards

“(2-Iodo-4-nitrophenyl)methanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Orientations Futures

Propriétés

IUPAC Name |

(2-iodo-4-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZHUUBCMWRTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Iodo-4-nitrophenyl)methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole](/img/structure/B2678434.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2678437.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B2678438.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2678443.png)

![N-[(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2678446.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2678453.png)